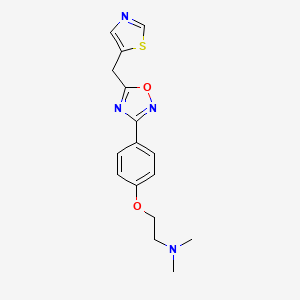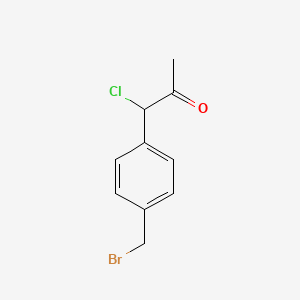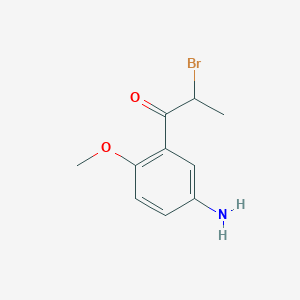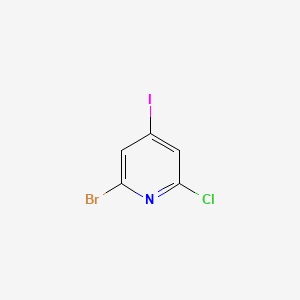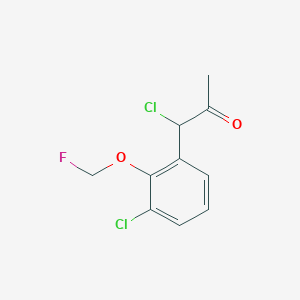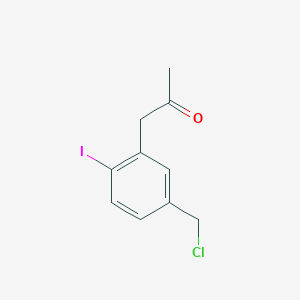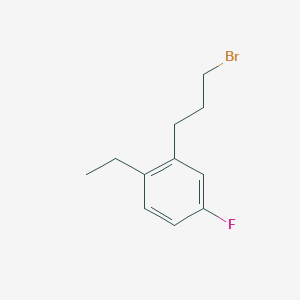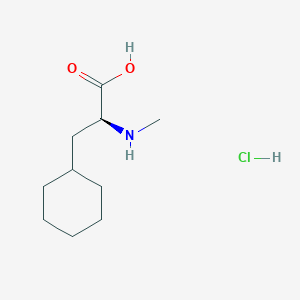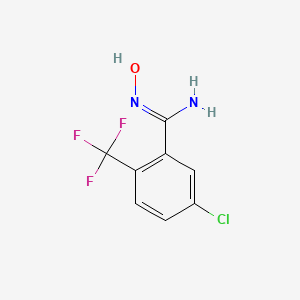
acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucosamine Pentaacetate: is a carbohydrate derivative that belongs to the glycoconjugates family. It is an acetylated form of alpha-D-glucosamine and is used in the synthesis of glycoproteins and glycosaminoglycans . This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Alpha-D-Glucosamine Pentaacetate is typically synthesized through the acetylation of D-glucose. The process involves treating D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid, sulphuric acid, or pyridine . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Alpha-D-Glucosamine Pentaacetate involves large-scale acetylation reactions. The process is optimized to achieve high yields and purity. Industrial methods often use advanced catalysts and reaction conditions to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: Alpha-D-Glucosamine Pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of glucosaminic acid derivatives.
Reduction: Production of deacetylated glucosamine.
Substitution: Generation of various substituted glucosamine derivatives.
科学的研究の応用
Alpha-D-Glucosamine Pentaacetate has diverse applications in scientific research:
作用機序
The mechanism of action of Alpha-D-Glucosamine Pentaacetate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Beta-D-Glucosamine Pentaacetate: Another acetylated form of glucosamine with similar properties but different stereochemistry.
N-Acetylglucosamine: A related compound used in the synthesis of glycosaminoglycans and proteoglycans.
Uniqueness: Alpha-D-Glucosamine Pentaacetate is unique due to its specific acetylation pattern and its ability to participate in a wide range of chemical reactions. Its applications in various fields make it a valuable compound for scientific research and industrial use .
特性
分子式 |
C16H33NO15 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
acetic acid;(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6+;;;;;/m1...../s1 |
InChIキー |
STTVBAVCXJIOBC-PEIQMCPGSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


